An In-depth Technical Guide to the Chemical Properties of 3-Methylheptanenitrile
An In-depth Technical Guide to the Chemical Properties of 3-Methylheptanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylheptanenitrile, a branched-chain aliphatic nitrile, is a chemical compound of interest in various fields of organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Its molecular structure, characterized by a seven-carbon chain with a methyl group at the third position and a terminal nitrile functional group, imparts specific chemical and physical properties that are crucial for its application and handling. This technical guide provides a comprehensive overview of the core chemical properties of 3-Methylheptanenitrile, detailed experimental protocols for its synthesis, and a summary of its key characteristics to support research and development activities.
Chemical and Physical Properties
The properties of 3-Methylheptanenitrile are summarized in the table below. It is important to note that while computed data is available, experimentally determined values for this specific branched nitrile are not readily found in the literature. Therefore, experimental data for its straight-chain isomer, octanenitrile, is provided for comparison and as a reasonable estimate.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | PubChem[1][2] |
| Molecular Weight | 125.21 g/mol | PubChem[1][2] |
| CAS Number | 75854-65-8 | PubChem[1] |
| Boiling Point | 198-200 °C (for Octanenitrile) | ChemicalBook[3] |
| Melting Point | -45 °C (for Octanenitrile) | ChemicalBook[3] |
| Density | 0.814 g/mL at 25 °C (for Octanenitrile) | ChemicalBook[3] |
| Refractive Index | 1.42 at 20 °C (for Octanenitrile) | ChemicalBook[3] |
| Solubility | Insoluble in water; soluble in organic solvents | General nitrile property |
| XLogP3 | 2.9 | PubChem (Computed)[1][2] |
Synthesis of 3-Methylheptanenitrile
A common and effective method for the synthesis of 3-Methylheptanenitrile is through the nucleophilic substitution of a corresponding haloalkane with a cyanide salt. A plausible experimental protocol is detailed below.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Objective: To synthesize 3-Methylheptanenitrile from 1-bromo-3-methylheptane.
Materials:
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1-bromo-3-methylheptane
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Sodium cyanide (NaCN)
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Ethanol (anhydrous)
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Water
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Diethyl ether
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Magnesium sulfate (anhydrous)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Distillation apparatus
Procedure:
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In a round-bottom flask, dissolve sodium cyanide in a minimal amount of water and add anhydrous ethanol.
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To this solution, add 1-bromo-3-methylheptane dropwise with stirring.
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Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
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Shake the funnel vigorously and allow the layers to separate.
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Extract the aqueous layer with two additional portions of diethyl ether.
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Combine the organic extracts and wash them with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent by rotary evaporation.
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The crude 3-Methylheptanenitrile can be purified by fractional distillation under reduced pressure.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves the use of highly toxic sodium cyanide. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 3-Methylheptanenitrile.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to be complex due to the branching. Key signals would include a triplet for the terminal methyl group of the butyl chain, a doublet for the methyl group at the 3-position, and complex multiplets for the methylene and methine protons.
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¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to each carbon atom in the molecule. The nitrile carbon would appear downfield, typically in the range of 115-125 ppm.
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Infrared (IR) Spectroscopy: A characteristic sharp absorption band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration. The spectrum would also show C-H stretching and bending vibrations for the alkyl chain.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 125. The fragmentation pattern would be characteristic of an aliphatic nitrile, with common losses of alkyl fragments.
Conclusion
3-Methylheptanenitrile is a valuable chemical intermediate with properties that are largely governed by its branched alkyl chain and the presence of the nitrile functional group. While experimentally determined physical constants are scarce for this specific isomer, reasonable estimations can be made from its straight-chain counterpart. The synthetic protocol provided offers a reliable method for its preparation in a laboratory setting. Further research to fully characterize its physical and spectroscopic properties would be beneficial for its broader application in chemical synthesis and drug discovery.
